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Compound Name: 2,2-Dimethyl-3-pentanol

Cat. No.: B1582833 Get Quote

A comprehensive guide to the spectroscopic characteristics of C7H16O alcohol isomers,

providing researchers, scientists, and drug development professionals with essential data for

identification and differentiation.

The structural isomers of 2,2-Dimethyl-3-pentanol, all sharing the molecular formula C7H16O,

present a classic challenge in chemical analysis. While possessing the same mass, their

unique atomic arrangements give rise to distinct spectroscopic fingerprints. This guide provides

a detailed comparison of six such isomers—2,2-Dimethyl-3-pentanol, 2,3-Dimethyl-3-

pentanol, 2,4-Dimethyl-3-pentanol, 3,3-Dimethyl-2-pentanol, 4,4-Dimethyl-2-pentanol, and 3-

Ethyl-3-pentanol—across four key analytical techniques: ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented

experimental data, summarized in clear, comparative tables, offers a valuable resource for the

unambiguous identification of these compounds in a laboratory setting.

Logical Workflow for Isomer Differentiation
The differentiation of these isomers can be approached systematically using a combination of

spectroscopic techniques. The following diagram illustrates a logical workflow for their

identification.
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Figure 1. A flowchart illustrating the process of identifying C7H16O alcohol isomers through

various spectroscopic techniques and data analysis.

Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the six isomers of 2,2-Dimethyl-3-pentanol.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Isomer δ (ppm) and Multiplicity

2,2-Dimethyl-3-pentanol
~3.2 (m, 1H, CH-OH), ~1.4 (q, 2H, CH₂), ~0.9

(s, 9H, 3xCH₃), ~0.9 (t, 3H, CH₃)

2,3-Dimethyl-3-pentanol
~1.8 (m, 1H, CH), ~1.5 (q, 2H, CH₂), ~1.1 (s,

3H, CH₃), ~0.9 (d, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃)

2,4-Dimethyl-3-pentanol
~3.1 (m, 1H, CH-OH), ~1.8 (m, 2H, 2xCH), ~0.9

(d, 12H, 4xCH₃)

3,3-Dimethyl-2-pentanol
~3.6 (q, 1H, CH-OH), ~1.4 (q, 2H, CH₂), ~1.1 (d,

3H, CH₃), ~0.9 (s, 6H, 2xCH₃), ~0.8 (t, 3H, CH₃)

4,4-Dimethyl-2-pentanol
~3.8 (m, 1H, CH-OH), ~1.2 (d, 3H, CH₃), ~1.1

(m, 2H, CH₂), ~0.9 (s, 9H, 3xCH₃)

3-Ethyl-3-pentanol ~1.5 (q, 6H, 3xCH₂), ~0.9 (t, 9H, 3xCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Isomer δ (ppm)

2,2-Dimethyl-3-pentanol
~80 (CH-OH), ~35 (C(CH₃)₃), ~26 (C(CH₃)₃),

~25 (CH₂), ~10 (CH₃)

2,3-Dimethyl-3-pentanol
~75 (C-OH), ~38 (CH), ~30 (CH₂), ~24 (CH₃),

~18 (CH₃), ~17 (CH₃), ~9 (CH₃)

2,4-Dimethyl-3-pentanol
~82 (CH-OH), ~33 (2xCH), ~20 (2xCH₃), ~18

(2xCH₃)

3,3-Dimethyl-2-pentanol
~75 (CH-OH), ~40 (C(CH₃)₂), ~28 (CH₂), ~22

(C(CH₃)₂), ~18 (CH₃), ~8 (CH₃)

4,4-Dimethyl-2-pentanol
~68 (CH-OH), ~50 (CH₂), ~32 (C(CH₃)₃), ~30

(C(CH₃)₃), ~24 (CH₃)

3-Ethyl-3-pentanol ~76 (C-OH), ~32 (3xCH₂), ~9 (3xCH₃)
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Table 3: Infrared (IR) Spectroscopic Data (Key
Absorptions in cm⁻¹)

Isomer O-H Stretch C-O Stretch C-H Stretch

2,2-Dimethyl-3-

pentanol
~3400 (broad) ~1100 ~2960

2,3-Dimethyl-3-

pentanol
~3450 (broad) ~1120 ~2970

2,4-Dimethyl-3-

pentanol
~3380 (broad) ~1080 ~2960

3,3-Dimethyl-2-

pentanol
~3400 (broad) ~1090 ~2960

4,4-Dimethyl-2-

pentanol
~3350 (broad) ~1070 ~2950

3-Ethyl-3-pentanol ~3400 (broad) ~1140 ~2970

Table 4: Mass Spectrometry (MS) Data (Key Fragments
as m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)

2,2-Dimethyl-3-pentanol 116 (weak) 101, 87, 59, 57

2,3-Dimethyl-3-pentanol 116 (weak) 101, 87, 73, 59

2,4-Dimethyl-3-pentanol 116 (weak) 98, 73, 57, 43

3,3-Dimethyl-2-pentanol 116 (weak) 101, 87, 73, 59

4,4-Dimethyl-2-pentanol 116 (weak) 101, 83, 57, 45

3-Ethyl-3-pentanol 116 (weak) 87, 59

Experimental Protocols
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The data presented in this guide were obtained using standard analytical techniques for small

organic molecules. Below are detailed methodologies for each key experiment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 10-20 mg of the neat alcohol sample was dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an

internal standard (0 ppm).

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a

spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Key parameters

included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The raw free induction decay (FID) signal was Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR accessory was used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal was

recorded to account for atmospheric CO₂ and H₂O absorptions.

Sample Analysis: A single drop of the neat liquid alcohol was placed directly onto the ATR

crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline-corrected.
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Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization source was utilized.

Sample Introduction: A dilute solution of the alcohol in dichloromethane was injected into the

GC. The sample was vaporized and separated on a non-polar capillary column.

Ionization: As the analyte eluted from the GC column, it entered the ion source of the mass

spectrometer where it was bombarded with a beam of 70 eV electrons.

Mass Analysis: The resulting positively charged fragments were accelerated and separated

based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-200. The

relative abundance of each fragment was plotted against its m/z value.

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Isomers of
2,2-Dimethyl-3-pentanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582833#spectroscopic-comparison-of-2-2-dimethyl-
3-pentanol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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